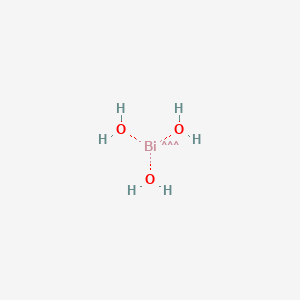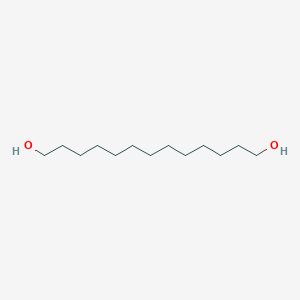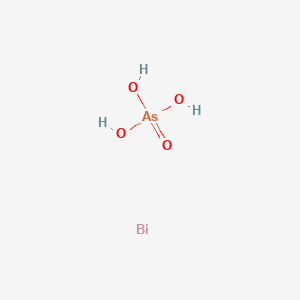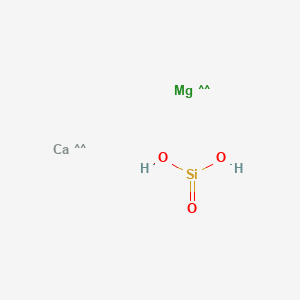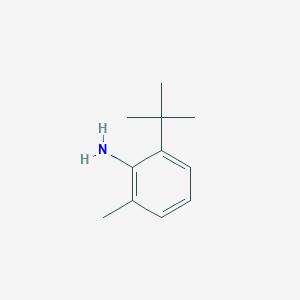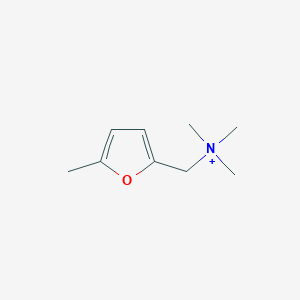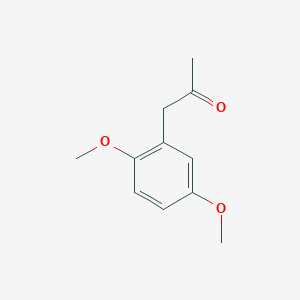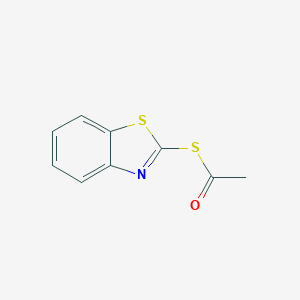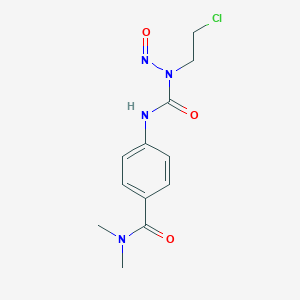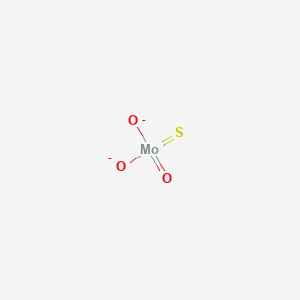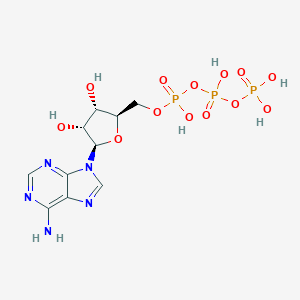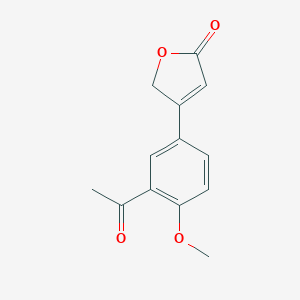![molecular formula C7H10Cl2 B076675 (1R,2R,4S)-1,2-Dichlorobicyclo[2.2.1]heptane CAS No. 15019-73-5](/img/structure/B76675.png)
(1R,2R,4S)-1,2-Dichlorobicyclo[2.2.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R,4S)-1,2-Dichlorobicyclo[2.2.1]heptane, commonly known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. It is a white crystalline powder that is sparingly soluble in water and freely soluble in organic solvents. Diclofenac is widely used as a model compound in the field of pharmaceutical research due to its unique chemical structure and pharmacological properties.
Wirkmechanismus
Diclofenac works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is responsible for the production of prostaglandins, which are mediators of pain and inflammation. By inhibiting the activity of COX, Diclofenac reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemische Und Physiologische Effekte
Diclofenac has been shown to have a number of biochemical and physiological effects, including analgesic, anti-inflammatory, and antipyretic properties. It has also been shown to have a modulatory effect on the immune system, and to inhibit the proliferation of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Diclofenac in lab experiments include its well-established pharmacological properties, its availability, and its relatively low cost. However, there are also some limitations to its use, including its potential toxicity and the need for careful handling and disposal due to its hazardous nature.
Zukünftige Richtungen
For research on Diclofenac include the development of new drug delivery systems, the study of its pharmacokinetics and pharmacodynamics, and the investigation of its potential use in the treatment of cancer and other diseases. Additionally, the use of Diclofenac as a model compound for the development of new drugs and drug delivery systems is likely to continue to be an important area of research in the future.
Synthesemethoden
The synthesis of Diclofenac involves a multistep process that begins with the reaction of 2,6-dichloroaniline with 2-chloroacetyl chloride to form 2-(2,6-dichlorophenyl)acetyl chloride. This intermediate is then reacted with cyclohexanone to form (1R,2R,4S)-1-(2,6-dichlorophenyl)-2-(1-cyclohexen-1-yl)ethanol, which is subsequently converted to Diclofenac by reaction with acetic anhydride.
Wissenschaftliche Forschungsanwendungen
Diclofenac is widely used in scientific research as a model compound for the development of new drugs and drug delivery systems. Its unique chemical structure and pharmacological properties make it an ideal candidate for the study of drug metabolism, drug interactions, and drug-target interactions. Diclofenac is also used as a reference compound in the development of analytical methods for the detection and quantification of drugs in biological samples.
Eigenschaften
CAS-Nummer |
15019-73-5 |
|---|---|
Produktname |
(1R,2R,4S)-1,2-Dichlorobicyclo[2.2.1]heptane |
Molekularformel |
C7H10Cl2 |
Molekulargewicht |
165.06 g/mol |
IUPAC-Name |
(1R,2R,4S)-1,2-dichlorobicyclo[2.2.1]heptane |
InChI |
InChI=1S/C7H10Cl2/c8-6-3-5-1-2-7(6,9)4-5/h5-6H,1-4H2/t5-,6+,7+/m0/s1 |
InChI-Schlüssel |
LLPWSPJWQKOHBM-RRKCRQDMSA-N |
Isomerische SMILES |
C1C[C@]2(C[C@@H]1C[C@H]2Cl)Cl |
SMILES |
C1CC2(CC1CC2Cl)Cl |
Kanonische SMILES |
C1CC2(CC1CC2Cl)Cl |
Synonyme |
Norbornane, 1,2-dichloro-, endo- (8CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



